molecular formula C11H15NO5S2 B479641 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 1008434-66-9

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid

Cat. No.: B479641
CAS No.: 1008434-66-9
M. Wt: 305.4g/mol
InChI Key: OHBLCPSPVBXNBB-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C11H15NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the sulfonylation of an amino acid derivative with a phenylsulfonyl chloride, followed by oxidation to introduce the methylsulfinyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid is unique due to the presence of both a methylsulfinyl and a phenylsulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-(benzenesulfonamido)-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-18(15)8-7-10(11(13)14)12-19(16,17)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBLCPSPVBXNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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